![molecular formula C18H35NO3 B565393 (2S,3R,4E)-2-Butyrylamino-4-tetradecene-1,3-diol CAS No. 1644540-99-7](/img/structure/B565393.png)
(2S,3R,4E)-2-Butyrylamino-4-tetradecene-1,3-diol
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Overview
Description
(2S,3R,4E)-2-Butyrylamino-4-tetradecene-1,3-diol, or 2-BA-4-T-1,3-D, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of 2-butyl-1,3-diaminopropane, which is a type of amine. 2-BA-4-T-1,3-D has a variety of chemical and physical properties that make it useful for a wide range of scientific research.
Scientific Research Applications
2-BA-4-T-1,3-D has been used in a variety of scientific research applications. It has been used as a model compound in the study of the structure and properties of amines and as a substrate in the study of enzyme-catalyzed reactions. It has also been used in the study of the mechanism of action of drugs and in the study of the interactions between drugs and proteins.
Mechanism of Action
The mechanism of action of 2-BA-4-T-1,3-D is not well understood. It is believed to interact with proteins and other molecules in the body, although the exact nature of these interactions is not known. It is also believed to have an effect on the activity of enzymes, although the exact nature of this effect is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BA-4-T-1,3-D are not well understood. It is believed to interact with proteins and other molecules in the body, although the exact nature of these interactions is not known. It is also believed to have an effect on the activity of enzymes, although the exact nature of this effect is not known.
Advantages and Limitations for Lab Experiments
2-BA-4-T-1,3-D has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction can be monitored by TLC. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation for use in lab experiments is that the mechanism of action of 2-BA-4-T-1,3-D is not well understood, so it is difficult to predict the effects it will have on different systems.
Future Directions
There are a number of potential future directions for research on 2-BA-4-T-1,3-D. These include further research into the mechanism of action of 2-BA-4-T-1,3-D, as well as research into its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of 2-BA-4-T-1,3-D in drug discovery and development. Finally, further research could be conducted into the potential uses of 2-BA-4-T-1,3-D in other areas, such as in the study of the structure and properties of amines and in the study of enzyme-catalyzed reactions.
Synthesis Methods
2-BA-4-T-1,3-D can be synthesized by reacting 2-butyl-1,3-diaminopropane with tetradecyl chloride in the presence of an acid catalyst. The reaction is conducted in an aqueous medium at a temperature of between 80 and 120 °C for a period of two to three hours. The reaction produces 2-BA-4-T-1,3-D as a white solid. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization.
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22)/b14-12+/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYBXHFUWRFLO-WJUDILCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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